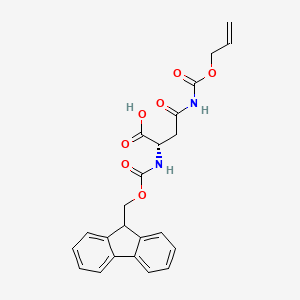
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine is a synthetic derivative of L-asparagine, an amino acid. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine typically involves the following steps:
Protection of the Amino Group: The amino group of L-asparagine is first protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting L-asparagine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amide group is then protected using the allyloxycarbonyl (Alloc) group. This step involves reacting the Fmoc-protected L-asparagine with Alloc-Cl in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-asparagine are reacted with Fmoc-Cl and Alloc-Cl under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in research and industrial applications.
化学反应分析
Types of Reactions
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc and Alloc groups can be removed under specific conditions to yield free L-asparagine. Fmoc deprotection is typically achieved using a base like piperidine, while Alloc deprotection can be done using palladium catalysts.
Substitution Reactions: The compound can participate in substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Alloc Deprotection: Palladium catalysts in the presence of a nucleophile like morpholine.
Major Products Formed
Fmoc Deprotection: Free amino group of L-asparagine.
Alloc Deprotection: Free side chain amide group of L-asparagine.
科学研究应用
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine is widely used in scientific research, particularly in the fields of:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides. The protecting groups allow for selective reactions, facilitating the construction of complex peptide sequences.
Biological Studies: It is used in studies involving protein structure and function, as the protected amino acid can be incorporated into peptides and proteins.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents, particularly those targeting specific proteins or enzymes.
作用机制
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions at the amino and side chain amide groups, allowing for selective reactions at other sites. This selective protection is crucial for the stepwise synthesis of peptides and proteins.
相似化合物的比较
Similar Compounds
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-asparagine: Similar to the compound but lacks the allyloxycarbonyl group.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((allyloxy)carbonyl)-L-lysine: Another amino acid derivative with similar protecting groups but based on lysine instead of asparagine.
Uniqueness
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine is unique due to the presence of both Fmoc and Alloc protecting groups, which provide dual protection and allow for more complex synthetic routes in peptide synthesis. This dual protection strategy is particularly useful in the synthesis of peptides with multiple reactive sites, enabling precise control over the chemical reactions.
属性
分子式 |
C23H22N2O7 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H22N2O7/c1-2-11-31-23(30)25-20(26)12-19(21(27)28)24-22(29)32-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,24,29)(H,27,28)(H,25,26,30)/t19-/m0/s1 |
InChI 键 |
PWGFPXMGYQYOCM-IBGZPJMESA-N |
手性 SMILES |
C=CCOC(=O)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
C=CCOC(=O)NC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
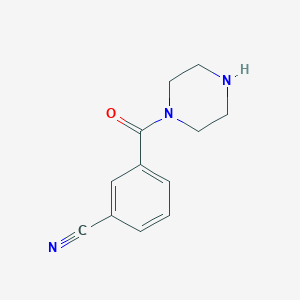
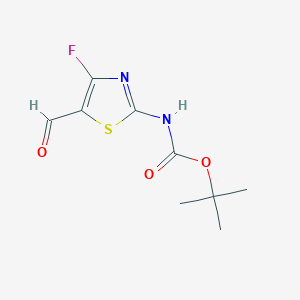
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)

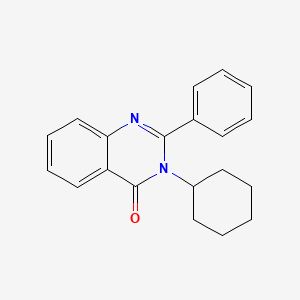
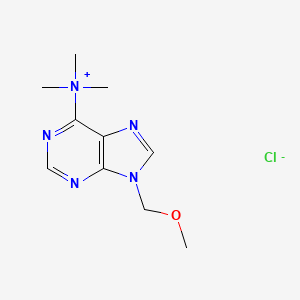


![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)

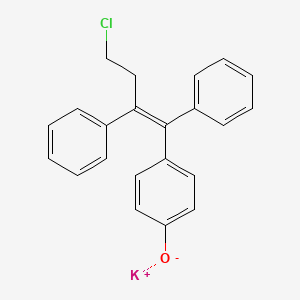
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
